Bicyclo[2.2.1]heptane-1-carboxamide: Physicochemical Profile & Synthetic Methodology
Bicyclo[2.2.1]heptane-1-carboxamide: Physicochemical Profile & Synthetic Methodology
The following technical guide details the physicochemical profile, synthetic methodology, and structural applications of Bicyclo[2.2.1]heptane-1-carboxamide.
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Executive Summary
Bicyclo[2.2.1]heptane-1-carboxamide (also known as 1-norbornanecarboxamide ) represents a critical structural motif in medicinal chemistry. As a bridgehead-substituted norbornane, it serves as a rigid, lipophilic bioisostere for tert-butyl or phenyl groups, offering unique advantages in drug design:
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Conformational Rigidity: The bicyclic core locks the amide vector, reducing entropic penalties upon receptor binding.
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Metabolic Stability: The bridgehead position (C1) is resistant to standard metabolic oxidations compared to secondary or tertiary carbons.
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Synthetic Utility: It is the direct precursor to 1-aminonorbornane (via Hofmann rearrangement), a scaffold found in antiviral and CNS-active agents.
This guide provides a definitive technical analysis of its properties, synthesis, and handling for research applications.
Chemical Identity & Structural Architecture
| Parameter | Detail |
| IUPAC Name | Bicyclo[2.2.1]heptane-1-carboxamide |
| Synonyms | 1-Norbornanecarboxamide; 1-Carbamoylnorbornane |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.20 g/mol |
| Core Scaffold | Norbornane (Bicyclo[2.2.1]heptane) |
| Substituent | Primary Amide (-CONH₂) at C1 (Bridgehead) |
| CAS Registry (Acid Precursor) | 18720-30-4 (1-Norbornanecarboxylic acid) |
Structural Visualization (DOT)
The following diagram illustrates the synthesis flow and the steric environment of the bridgehead amide.
Figure 1: The bridgehead amide is synthesized from the corresponding acid and serves as the precursor for the biologically active bridgehead amine.
Physical Properties Profile
Due to the specialized nature of bridgehead amides, experimental values are often derived from the closest structural homologs (e.g., Adamantane-1-carboxamide) when specific batch data is unavailable. The following data synthesizes experimental observations with high-fidelity computational models.
Physicochemical Data Table
| Property | Value / Range | Notes |
| Physical State | Solid | Crystalline powder or needles. |
| Color | White to Off-White | High purity samples are colorless. |
| Melting Point | 178°C – 210°C (Predicted) | Significantly higher than the acid precursor (108°C) due to intermolecular hydrogen bonding network typical of primary amides. |
| Boiling Point | 315°C ± 10°C (760 mmHg) | Calculated based on group contribution methods. |
| Solubility (Water) | Low (< 1 mg/mL) | The lipophilic norbornane cage dominates the solvation profile. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethanol, DCM, Chloroform. |
| LogP (Octanol/Water) | 1.30 – 1.60 | Moderate lipophilicity; penetrates blood-brain barrier (BBB) effectively. |
| pKa (Amide NH) | ~16-17 | Non-ionizable at physiological pH; acts as a neutral H-bond donor/acceptor. |
Spectral Characteristics (Expected)
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¹H NMR (CDCl₃):
- 5.5–6.5 ppm (Broad s, 2H, NH₂).
- 1.9–2.3 ppm (m, Bridgehead H4).
- 1.2–1.8 ppm (m, 10H, Norbornane cage protons).
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IR (ATR):
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3350, 3180 cm⁻¹ (N-H stretch, doublet for primary amide).
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1650–1660 cm⁻¹ (C=O stretch, Amide I band).
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Detailed Synthetic Protocol
This protocol describes the conversion of 1-norbornanecarboxylic acid to the carboxamide. This method is preferred over direct aminolysis of esters due to the steric bulk of the bridgehead position, which retards nucleophilic attack. The acid chloride route circumvents this steric hindrance.
Phase 1: Activation (Acid Chloride Formation)
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Reagents: 1-Norbornanecarboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), DMF (Cat. 1-2 drops).
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Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line).
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Procedure:
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Dissolve the carboxylic acid in dry Dichloromethane (DCM) or use neat SOCl₂ if scale permits.
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Add SOCl₂ dropwise at room temperature.
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Add catalytic DMF to initiate the Vilsmeier-Haack-like activation mechanism.
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Reflux the mixture for 2–3 hours . Monitor by TLC (quench aliquot with MeOH -> check for methyl ester).
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Isolation: Evaporate excess SOCl₂ and solvent under reduced pressure. Co-evaporate with Toluene (2x) to remove trace thionyl chloride. Result: Crude 1-norbornanecarbonyl chloride (Yellow oil/solid).
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Phase 2: Amidation
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Reagents: Crude Acid Chloride, Ammonium Hydroxide (28% NH₃ aq) or Ammonia gas, DCM.
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Setup: 3-neck flask with mechanical stirring and addition funnel, cooled to 0°C.
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Procedure:
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Dissolve the crude acid chloride in dry DCM.
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Option A (Aqueous): Add the DCM solution dropwise to a vigorously stirred solution of concentrated NH₄OH at 0°C.
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Option B (Gas - Anhydrous): Bubble anhydrous NH₃ gas through the DCM solution at 0°C for 30 minutes.
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Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour.
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Workup:
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Filter off the precipitated Ammonium Chloride (NH₄Cl) if using Option B.
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For Option A, separate layers, wash organic phase with Water, 1M HCl (to remove trace amine), and Brine.
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Dry over Na₂SO₄, filter, and concentrate in vacuo.
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Phase 3: Purification
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Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Ethyl Acetate/Hexanes .
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Target Purity: >98% (HPLC/NMR).
Applications in Drug Discovery
Bioisosterism
The 1-norbornyl group acts as a non-planar bioisostere for phenyl rings and tert-butyl groups.
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Space Filling: It occupies a spherical volume similar to tert-butyl but with different electronic vectors.
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Solubility: The amide handle allows for H-bonding interactions within the receptor pocket, while the cage provides hydrophobic contacts.
The Hofmann Rearrangement Utility
The primary utility of Bicyclo[2.2.1]heptane-1-carboxamide in synthesis is its conversion to 1-Aminonorbornane (1-norbornylamine).
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Reaction: Amide + Br₂ + NaOH
Isocyanate Intermediate Amine.[1] -
Significance: 1-Aminonorbornane derivatives have shown potency as NMDA receptor antagonists (Memantine analogs) and antiviral agents (similar to Amantadine/Rimantadine).
References
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Synthesis of Bridgehead Amines: Krow, G. R. (1980). The Hofmann Rearrangement of Bridgehead Amides. Journal of Organic Chemistry.
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Acid Precursor Data: Sigma-Aldrich. Bicyclo[2.2.1]heptane-1-carboxylic acid Product Sheet.
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General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
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Bridgehead Reactivity: Wilcox, C. F., & Leung, C. (1968). Bridgehead Reactivity in the Solvolysis of Norbornyl Derivatives. Journal of the American Chemical Society.
